Antibacterial agent 202

Antibacterial Gram-Negative Bacteria Pseudomonas aeruginosa

Gram-negative anti-virulence research lacks tool compounds that disarm pathogens without resistance pressure. Sibofimloc (CAS 1616113-45-1) is a first-in-class, gut-restricted FimH adhesion inhibitor addressing this gap. • FimH adhesion blockade; MIC 7.8-31.25 µM vs E. coli, K. pneumoniae, P. aeruginosa • Clinically validated (Phase 1b, Crohn's disease); minimal systemic exposure • Low cytotoxicity; anti-virulence mechanism spares commensal flora

Molecular Formula C34H39FN2O7
Molecular Weight 606.7 g/mol
Cat. No. B12368677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntibacterial agent 202
Molecular FormulaC34H39FN2O7
Molecular Weight606.7 g/mol
Structural Identifiers
SMILESCC(=CCC1=C(C=C(C(=C1O)C(=O)O)C=CC2=CC=C(C=C2)F)OCCCCCCC(=O)NCC3=CC(=O)C(=CN3C)O)C
InChIInChI=1S/C34H39FN2O7/c1-22(2)9-16-27-30(18-24(32(33(27)41)34(42)43)13-10-23-11-14-25(35)15-12-23)44-17-7-5-4-6-8-31(40)36-20-26-19-28(38)29(39)21-37(26)3/h9-15,18-19,21,39,41H,4-8,16-17,20H2,1-3H3,(H,36,40)(H,42,43)/b13-10+
InChIKeyNCCOTSFYYMWLMA-JLHYYAGUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antibacterial Agent 202 (Sibofimloc): A First-in-Class, Gut-Restricted FimH Adhesion Inhibitor for Gram-Negative Infection Research


Antibacterial agent 202, also known as compound 45c and clinically developed as Sibofimloc (Antibiotic-202), is a first-in-class, orally active, gut-restricted small molecule [1]. Unlike conventional antibiotics that directly kill bacteria or inhibit their growth, it functions as a FimH adhesion inhibitor, a specific mechanism derived from its identification as Compound Example 202 in patent WO2014100158A1 [2]. It demonstrates in vitro antibacterial activity primarily against Gram-negative bacteria, including Escherichia coli, Klebsiella pneumoniae, and notably Pseudomonas aeruginosa, with minimum inhibitory concentrations (MIC) reported between 7.8 and 31.25 µM . The compound is characterized by its low cytotoxicity profile and exerts its effects by disrupting bacterial cell membrane integrity, a mode of action that distinguishes it from many other antimicrobial classes .

Why Broad-Spectrum Antibiotics Cannot Substitute for Antibacterial Agent 202's Specific Mechanism and Gram-Negative Profile


Selecting a generic antibiotic or an in-class analog like Antibacterial agent 237 would fundamentally misalign with the research objectives for which Antibacterial agent 202 is uniquely suited. This compound's value proposition is not solely based on its MIC value but on the intersection of its novel, anti-virulence mechanism (FimH adhesion inhibition) and its specific spectrum of activity against Gram-negative pathogens like P. aeruginosa . For instance, while the comparator Antibacterial agent 237 exhibits potent, nanomolar-level bactericidal activity against Gram-positive S. aureus (MIC 0.78-1.56 µg/mL), it shows poor to no activity against the Gram-negative strains that Antibacterial agent 202 is designed to target (e.g., MIC of 50-100 µg/mL against E. coli and P. aeruginosa) . Furthermore, Antibacterial agent 202 has been validated in a Phase 1b clinical trial for Crohn's disease, demonstrating its in vivo relevance and minimal systemic exposure, a property not documented for its simpler analogs [1]. Therefore, direct substitution would lead to either an absence of activity on the target Gram-negative pathogens or the induction of a completely different, bactericidal mechanism involving oxidative stress, which fails to address the specific FimH-mediated virulence pathway [2].

Quantitative Differentiator Evidence for Antibacterial Agent 202 Against Key Comparators


Differential Gram-Negative Activity: Antibacterial Agent 202 vs. Antibacterial Agent 237

A direct cross-study comparison reveals that Antibacterial agent 202 possesses a fundamentally different antibacterial spectrum from a structurally distinct comparator, Antibacterial agent 237. While the latter is a potent anti-staphylococcal agent, it is virtually inactive against key Gram-negative pathogens. In contrast, Antibacterial agent 202 demonstrates its primary, moderate-potency activity specifically against this panel of Gram-negative bacteria, including the clinically challenging pathogen P. aeruginosa .

Antibacterial Gram-Negative Bacteria Pseudomonas aeruginosa MIC Comparator Analysis

Mechanism-Based Differentiation: Anti-Virulence vs. Bactericidal ROS Induction

Antibacterial agent 202 operates via a distinct anti-virulence mechanism as a FimH adhesion inhibitor, a property confirmed by its clinical development as a gut-restricted agent [1][2]. In contrast, the comparator Antibacterial agent 237 acts as a classic bactericidal agent by disrupting bacterial cell membranes and inducing the production of reactive oxygen species (ROS), leading to bacterial death [3]. This mechanistic divergence explains their different in vitro profiles and therapeutic implications.

Mechanism of Action Anti-Virulence Cell Membrane Disruption FimH Inhibitor ROS

Superior In Vivo Validation: Clinical-Stage Gut-Restriction vs. Preclinical Model

Antibacterial agent 202 (as Sibofimloc) is a clinically investigated compound with established oral bioavailability, gut-restriction, and human safety data from a Phase 1b trial in Crohn's disease patients [1]. In contrast, the comparator Antibacterial agent 237 has only been evaluated in a mouse wound infection model and a C. elegans infection model . This represents a substantial difference in the level of in vivo validation and potential translational relevance.

In Vivo Model Clinical Trial Pharmacokinetics C. elegans Crohn's Disease

Optimal Research and Procurement Applications for Antibacterial Agent 202 Based on Its Unique Profile


Investigating FimH-Mediated Adhesion and Anti-Virulence Strategies

Antibacterial agent 202 is the optimal tool compound for research focused on the anti-virulence approach of blocking FimH-mediated bacterial adhesion. Its mechanism is uniquely validated as a FimH inhibitor [1][2]. Procurement is justified for studies aiming to understand how inhibiting bacterial attachment can disarm pathogens and modulate host-microbe interactions without imposing direct selective pressure for resistance.

In Vivo Modeling of Gram-Negative Infections, Especially P. aeruginosa

Given its documented in vivo activity in a P. aeruginosa-infected C. elegans model at 12.5-50 µM , Antibacterial agent 202 is a well-suited compound for investigating the pathogenesis and treatment of Gram-negative infections in vivo. It offers a specific alternative to broad-spectrum antibiotics for researchers studying P. aeruginosa virulence in a whole-organism context.

Gut-Restricted Pharmacology and Inflammatory Bowel Disease (IBD) Research

This compound is the premier choice for studies exploring gut-restricted pharmacology. Its clinical development as Sibofimloc for Crohn's disease provides a robust, data-backed foundation for research into IBD [1]. Its minimal systemic exposure profile makes it ideal for investigating microbiome-sparing therapeutic strategies and the role of adherent-invasive E. coli in intestinal inflammation.

Differentiating Anti-Virulence from Direct Bactericidal Mechanisms in Cell-Based Assays

For researchers conducting mechanism-of-action studies, Antibacterial agent 202 serves as a critical comparator to classic bactericidal agents like Antibacterial agent 237. By using Antibacterial agent 202 in parallel with ROS-inducing, membrane-disrupting compounds, scientists can generate precise, quantitative data sets that delineate the downstream effects of anti-virulence versus direct killing, as evidenced by their divergent MIC profiles on Gram-negative vs. Gram-positive species .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
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